4-Methyl-1,3,5-triazin-2-amine
Overview
Description
4-Methyl-1,3,5-triazin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C4H6N4. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Related triazine derivatives have been found to inhibit acetylcholinesterase and DNA gyrase , suggesting potential targets for 4-Methyl-1,3,5-triazin-2-amine.
Mode of Action
It’s worth noting that triazine derivatives have been reported to interact with their targets, leading to changes in biological activities
Biochemical Pathways
Some triazine derivatives have been found to suppress the pi3k-akt-mtor signaling pathway , which could suggest potential pathways affected by this compound.
Result of Action
Some triazine derivatives have shown antimicrobial activity , suggesting potential effects of this compound.
Action Environment
It’s worth noting that some triazine derivatives have been found to be moderately persistent in soil systems and can also be persistent in aquatic systems depending on conditions . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Triazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some triazine derivatives have been shown to have antimicrobial activity, suggesting they may influence cell function
Molecular Mechanism
Triazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3,5-triazin-2-amine typically involves the trimerization of nitriles and cyanides. One common method is the base-mediated synthesis using imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . Another approach involves the cycloaddition of nitriles with dicyandiamide and sodium azide under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs large-scale trimerization reactions, utilizing readily available nitrile and cyanide precursors. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or alcohols, often under basic conditions.
Electrophilic Addition: Reagents like halogens or acids are used to add electrophiles to the triazine ring.
Cycloaddition: This reaction involves the use of dienophiles or azides under thermal or microwave conditions.
Major Products Formed: The major products formed from these reactions include substituted triazines, triazoles, and tetrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins.
Cyanuric Acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants and herbicides.
Uniqueness: 4-Methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-3-6-2-7-4(5)8-3/h2H,1H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPNYQIYLPFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275089 | |
Record name | 4-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27622-91-9 | |
Record name | 4-Methyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27622-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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